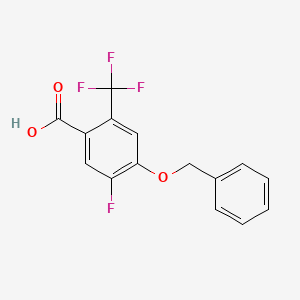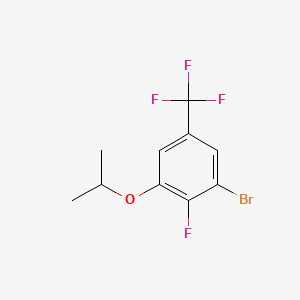![molecular formula C32H46O7Si B14761024 tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol is a complex organic compound that features multiple protective groups. This compound is primarily used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes. The presence of tert-butyldiphenylsilyl, ethoxyethyl, and isopropylidene groups provides stability and selectivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of myo-inositol are selectively protected using tert-butyldiphenylsilyl chloride and imidazole in a solvent like dimethylformamide (DMF).
Introduction of Ethoxyethyl Group: The ethoxyethyl group is introduced using ethoxyethyl chloride in the presence of a base such as pyridine.
Formation of Isopropylidene Groups: The isopropylidene groups are formed by reacting the intermediate compound with acetone in the presence of an acid catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is essential to minimize impurities and side reactions.
Chemical Reactions Analysis
Types of Reactions
3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups results in ketones or aldehydes, while reduction of carbonyl groups yields alcohols.
Scientific Research Applications
3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol involves the selective protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at specific sites. The ethoxyethyl and isopropylidene groups further enhance the stability and selectivity of the compound, allowing for controlled reactions in subsequent synthetic steps .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group used for hydroxyl protection, but with less steric bulk compared to tert-butyldiphenylsilyl.
Triisopropylsilyl (TIPS): A silyl protecting group with similar stability but different steric properties compared to tert-butyldiphenylsilyl.
Methoxymethyl (MOM): A protecting group for hydroxyl groups, but with different reactivity and stability compared to silyl groups.
Uniqueness
3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol is unique due to its combination of protective groups, providing enhanced stability and selectivity in synthetic processes. The presence of tert-butyldiphenylsilyl, ethoxyethyl, and isopropylidene groups allows for precise control over reactions, making it a valuable intermediate in complex organic synthesis .
Properties
Molecular Formula |
C32H46O7Si |
|---|---|
Molecular Weight |
570.8 g/mol |
IUPAC Name |
tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane |
InChI |
InChI=1S/C32H46O7Si/c1-10-33-21(2)34-24-25-27(37-31(6,7)35-25)29(28-26(24)36-32(8,9)38-28)39-40(30(3,4)5,22-17-13-11-14-18-22)23-19-15-12-16-20-23/h11-21,24-29H,10H2,1-9H3/t21?,24?,25-,26?,27+,28+,29?/m0/s1 |
InChI Key |
VVRJQUGFSNMFGY-QPDZRJEFSA-N |
Isomeric SMILES |
CCOC(C)OC1[C@H]2[C@H](C([C@H]3C1OC(O3)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O2)(C)C |
Canonical SMILES |
CCOC(C)OC1C2C(C(C3C1OC(O3)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


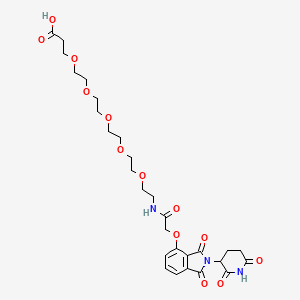
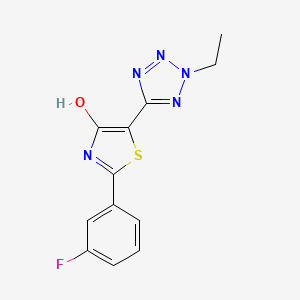
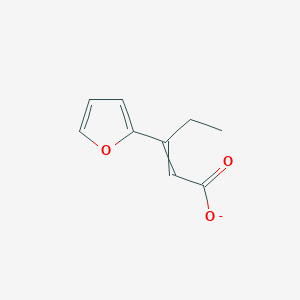
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
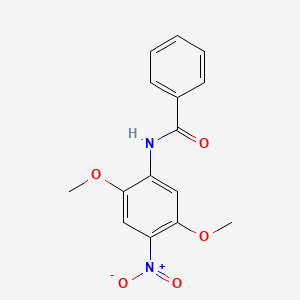

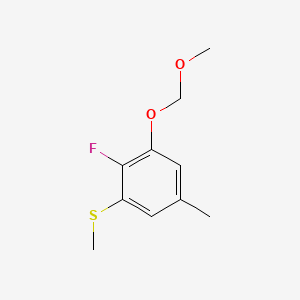
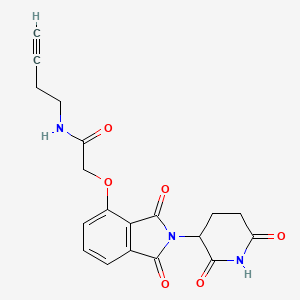
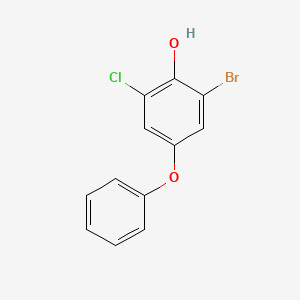
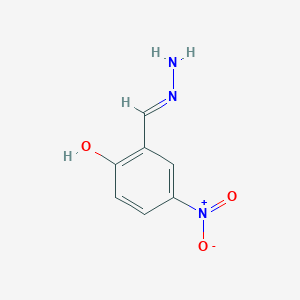
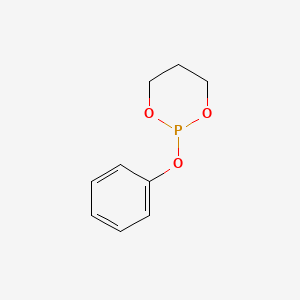
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
